Product packaging for Cysteine thiosulfonate(Cat. No.:CAS No. 16341-08-5)

Cysteine thiosulfonate

Cat. No.: B1669683
CAS No.: 16341-08-5
M. Wt: 233.3 g/mol
InChI Key: ZBJOYDPFYMPGEV-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteine thiosulfonate (CAS 16341-08-5) is a sulfur-containing compound with the molecular formula C3H9NO5S3 and a molecular weight of 235.29 g/mol . Its role in cystine metabolism makes it a compound of interest in biochemical research . The spontaneous reaction between thiosulfate and cysteine has been a subject of study for understanding sulfur behavior in both in vitro and in vivo contexts for decades . This reaction is particularly relevant for investigating abiotic interactions in experimental systems . In bacterial physiology, this compound is related to the pathway of thiosulfate oxidation. The enzyme L-cysteine S-thiosulfotransferase (SoxAX), part of the Sox enzyme system in certain bacteria, catalyzes the attachment of thiosulfate to a cysteine residue of a carrier protein, a key step in the pathway that ultimately produces sulfate . Researchers can utilize this compound to probe these specialized metabolic pathways and the broader chemistry of sulfur redox cycles. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO5S3 B1669683 Cysteine thiosulfonate CAS No. 16341-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16341-08-5

Molecular Formula

C3H9NO5S3

Molecular Weight

233.3 g/mol

IUPAC Name

(2R)-2-amino-3-(sulfodisulfanyl)propanoic acid

InChI

InChI=1S/C3H7NO5S3/c4-2(3(5)6)1-10-11-12(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1

InChI Key

ZBJOYDPFYMPGEV-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)SSS(=O)(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)SSS(=O)(=O)O

Canonical SMILES

C(C(C(=O)O)N)SSS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-3-(thio-thiosulfonate)propionic acid
alanine sulfodisulfane
cysteine thiosulfonate

Origin of Product

United States

Q & A

What are the optimal conditions for synthesizing cysteine thiosulfonate derivatives for protein thiol blocking?

This compound derivatives, such as S-phenylsulfonylcysteine (SPSC), are synthesized via nucleophilic substitution under mild acidic conditions (pH 4.0). Sodium benzenesulfinate is typically used to convert free thiols to stable mixed disulfides. Key steps include:

  • Thiol blocking : Incubate proteins/peptides with SPSC at pH 4.0 to form this compound adducts .
  • Selective trapping : Use sulfinate-linked probes to target S-nitrosothiols or S-sulfinated residues, ensuring minimal interference from disulfides or other redox states .
  • Validation : Confirm product purity via TOF-MS and SDS-PAGE, with proteomic analysis to identify modified cysteine residues .

How can cysteine synthase B activity be assayed to detect this compound production?

Cysteine synthase B (CysM) catalyzes the substitution of sulfide with thiosulfate to produce this compound. To assay activity:

  • Enzyme kinetics : Monitor thiosulfate consumption or product formation spectrophotometrically at 412 nm using DTNB (Ellman’s reagent) to quantify free thiols .
  • Substrate specificity : Compare reaction rates with thiosulfate versus sulfide under controlled pH (7.0–8.5) and temperature (37°C) .
  • Mutagenesis : Introduce point mutations (e.g., active-site residues) to elucidate catalytic mechanisms and validate product identity via LC-MS .

How does the thiosulfonate switch technique enable selective labeling of S-nitrosylated proteins in complex mixtures?

This method leverages the reactivity of sulfinic acids with nitrosothiols to form stable thiosulfonate bonds:

Thiol blocking : Treat samples with SPSC at pH 4.0 to block free thiols, leaving S-nitrosothiols intact .

Trapping : Add sulfinate probes (e.g., Rhod-SH) to convert S-nitrosothiols to fluorescent mixed disulfides .

Enrichment and detection : Use affinity chromatography or anti-fluorescent tags to isolate labeled proteins, followed by TOF-MS or gel-based analysis .
This technique avoids interference from disulfides and enables site-specific profiling in heterogeneous samples .

What strategies resolve discrepancies in cross-linking efficiency when using this compound reagents on transmembrane protein mutants?

Discrepancies often arise from spatial constraints between cysteine residues:

  • Cross-linker length : Test reagents with varying spacer lengths (e.g., M5M [9 Å], M8M [13 Å], M17M [23 Å]) to match inter-residue distances .
  • Structural modeling : Use cryo-EM or homology models to predict cysteine proximity in mutants (e.g., MRP1 transmembrane helices 8 and 15) .
  • Validation : Combine cross-linking data with functional assays (e.g., ATPase activity) to confirm structural relevance .

What proteomic approaches are used to map endogenous S-nitrosation and S-sulfination sites via thiosulfonate-mediated enrichment?

  • Bidirectional labeling : Use sulfinate probes to enrich S-nitrosated proteins and nitrosothiol probes to capture S-sulfinated proteins .
  • Quantitative MS : Apply tandem mass tagging (TMT) or SILAC to compare modification levels across conditions (e.g., oxidative stress) .
  • Site mapping : Perform tryptic digestion and peptide sequencing to identify modified cysteines (e.g., Cys106 in DJ-1) .

What analytical techniques confirm the identity and purity of newly synthesized this compound compounds?

  • Chromatography : Use reversed-phase HPLC to separate products, with UV detection at 280 nm for aromatic thiosulfonates .
  • Spectroscopy : Validate structures via 1^1H/13^13C NMR and FT-IR, focusing on S-S and S=O bond signatures .
  • Mass spectrometry : Confirm molecular weights using ESI-TOF or MALDI-TOF, ensuring >95% purity .

How do oxidation states of cysteine residues influence the formation and stability of thiosulfonate linkages in redox-regulated proteins?

  • pH dependence : Thiosulfonate formation is favored at pH 4.0, where sulfinic acids (R-SO2_2H) react selectively with nitrosothiols (R-SNO) .
  • Redox competition : Higher oxidative states (e.g., sulfonic acid) prevent thiosulfonate formation, necessitating prior reduction of disulfides .
  • Stability assays : Monitor thiosulfonate decay under physiological pH (7.4) using gel electrophoresis or fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cysteine thiosulfonate
Reactant of Route 2
Cysteine thiosulfonate

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